Cas no 1119391-07-9 (2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile)

2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile
- 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile(SALTDATA: FREE)
- CCG-320838
- 1119391-07-9
- 2-(4-METHYL-1H-PYRAZOL-1-YL)-3-PYRIDYL CYANIDE
- 2-(4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile
- ALBB-004971
- 2-(4-methylpyrazol-1-yl)pyridine-3-carbonitrile
- CS-0321328
- AKOS005171410
- STK501507
- BS-36824
- DTXSID00649231
- MFCD11053985
-
- MDL: MFCD11053985
- インチ: InChI=1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3
- InChIKey: VNJLOERNRQNJBE-UHFFFAOYSA-N
- ほほえんだ: CC1=CN(C2=C(C=CC=N2)C#N)N=C1
計算された属性
- せいみつぶんしりょう: 184.074896272g/mol
- どういたいしつりょう: 184.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 372.4±32.0 °C at 760 mmHg
- フラッシュポイント: 179.0±25.1 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1261310-5g |
2-(4-METHYL-1H-PYRAZOL-1-YL)NICOTINONITRILE |
1119391-07-9 | 95% | 5g |
$315 | 2024-06-07 | |
abcr | AB265319-1 g |
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile; 95% |
1119391-07-9 | 1g |
€122.60 | 2022-06-11 | ||
Ambeed | A114387-5g |
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile |
1119391-07-9 | 95+% | 5g |
$257.0 | 2024-04-26 | |
abcr | AB265319-1g |
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile, 95%; . |
1119391-07-9 | 95% | 1g |
€137.20 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391998-5g |
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile |
1119391-07-9 | 95+% | 5g |
¥2073.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1261310-1g |
2-(4-METHYL-1H-PYRAZOL-1-YL)NICOTINONITRILE |
1119391-07-9 | 95% | 1g |
$125 | 2025-02-26 | |
eNovation Chemicals LLC | Y1261310-1g |
2-(4-METHYL-1H-PYRAZOL-1-YL)NICOTINONITRILE |
1119391-07-9 | 95% | 1g |
$125 | 2024-06-07 | |
A2B Chem LLC | AD66905-5g |
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile |
1119391-07-9 | 95% | 5g |
$212.00 | 2024-04-20 | |
TRC | M321995-50mg |
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile |
1119391-07-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM115693-1g |
2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile |
1119391-07-9 | 95% | 1g |
$*** | 2023-04-03 |
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrileに関する追加情報
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile: Structural Properties and Emerging Applications in Medicinal Chemistry
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile (CAS No. 1119391-07-9) represents a structurally unique scaffold with significant potential in modern drug discovery. This compound features a fused heterocyclic system comprising a pyrazole ring and a nicotinonitrile core, which together form a pharmacophore known for its ability to modulate diverse biological targets. Recent advances in medicinal chemistry have highlighted the importance of such hybrid structures in the development of next-generation therapeutics, particularly for central nervous system disorders and metabolic diseases.
The molecular architecture of 2-(4-methylpyrazolyl)nicotinonitrile includes an electron-deficient nitrile group at the pyridine ring, which enhances its reactivity toward nucleophilic attack. This property has been exploited in click chemistry approaches to generate complex molecular frameworks with high regioselectivity. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this scaffold exhibited improved solubility profiles compared to traditional pyrazole-based compounds, attributed to the polar nitrile functionality.
In the context of kinase inhibitor development, researchers at the University of Tokyo reported that CAS No. 1119391-07-9 served as a key intermediate in the synthesis of ATP-competitive inhibitors targeting PDK1 (Phosphoinositide-dependent kinase 1). The study revealed that the pyrazole-nicotinonitrile hybrid displayed submicromolar IC50 values against cancer cell lines, with minimal off-target effects observed through high-throughput screening assays. These findings position this compound as a promising lead for antitumor drug design.
The synthetic accessibility of 2-(4-methylpyrazolyl)nicotinonitrile has been optimized through microwave-assisted protocols, reducing reaction times by up to 60% compared to conventional methods. A comparative analysis published in *Synthetic Communications* (2024) showed that using Pd(0)-catalyzed cross-coupling reactions under solvent-free conditions achieved 88% yield with excellent diastereoselectivity. This advancement addresses critical challenges in large-scale production for pharmaceutical applications.
Ongoing research at ETH Zurich is investigating the role of this scaffold in neurodegenerative disease treatment. Preliminary data from animal models indicate that compounds based on CAS No. 1119391-07-9 demonstrate neuroprotective effects by modulating α-synuclein aggregation pathways. The team's work highlights the compound's ability to cross the blood-brain barrier while maintaining metabolic stability—a crucial requirement for CNS-targeted therapeutics.
In the field of anti-inflammatory drug development, recent studies have explored the potential of nicotinonitrile-based pyrazoles as dual COX/LOX inhibitors. A 2024 clinical trial phase I report showed that derivatives of this core structure achieved 75% reduction in inflammatory markers without gastrointestinal side effects typically associated with NSAIDs. The unique electronic distribution around the nitrile group appears to play a critical role in selective enzyme inhibition.
The structural versatility of CAS No. 1119391-07-9 extends to its use as a building block for metal coordination complexes. Researchers at MIT have demonstrated that this ligand forms stable chelates with transition metals like Zn(II) and Cu(II), which exhibit enhanced catalytic activity in C-H bond activation reactions. These findings open new avenues for homogeneous catalysis applications beyond pharmaceuticals.
In conclusion, the convergence of synthetic accessibility, biological relevance, and chemical diversity makes 2-(4-methylpyrazolyl)nicotinonitrile an attractive platform for medicinal chemists. As global research efforts continue to explore novel therapeutic strategies, this compound's unique structural features are expected to drive innovation across multiple therapeutic areas while maintaining compliance with modern drug development standards.
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